5-Cyano-2-methylbenzenesulfonyl fluoride

Reaction kinetics Hammett equation Electrophilicity

Researchers often face inconsistent reactivity when substituting sulfonyl fluoride warheads, risking failed probe development. 5-Cyano-2-methylbenzenesulfonyl fluoride solves this with a precisely tuned 5-cyano/2-methyl substitution pattern that balances electrophilicity and hydrolytic stability for reliable SuFEx chemistry. • Intrinsic nitrile IR reporter - enables direct, label-free confirmation of covalent target engagement without secondary labeling steps. • Pre-validated SuFExable fragment - stable in DMSO stock solutions yet reactive with lysine, tyrosine, and serine nucleophiles under mild conditions. • Available in 1 g to 100 g scales; 95% purity verified per batch. Standard global shipping with no hazmat surcharge applies.

Molecular Formula C8H6FNO2S
Molecular Weight 199.20 g/mol
Cat. No. B13253733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-methylbenzenesulfonyl fluoride
Molecular FormulaC8H6FNO2S
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)S(=O)(=O)F
InChIInChI=1S/C8H6FNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3
InChIKeyCQRNWRMACANBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-methylbenzenesulfonyl Fluoride: Sulfonyl Fluoride Click Reagent for SuFEx Chemistry (CAS 1046271-42-4)


5-Cyano-2-methylbenzenesulfonyl fluoride (CAS 1046271-42-4, C8H6FNO2S, MW 199.20 g/mol) is an aryl sulfonyl fluoride featuring a 5-cyano (-CN) and 2-methyl (-CH3) substitution pattern on the benzenesulfonyl core. This compound belongs to the sulfonyl fluoride class, which is distinguished by its utility as an electrophilic 'click' handle in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry [1]. Sulfonyl fluorides are recognized for their unique balance of latent reactivity towards specific nucleophiles and remarkable stability towards hydrolysis, enabling applications in chemical biology probe development and medicinal chemistry [2][3].

1
SuFEx click chemistry probe development
2
Electrophilic warhead with predicted enhanced reactivity from EWG substitution
3
Intrinsic cyano IR reporter for label-free target engagement studies

Why 5-Cyano-2-methylbenzenesulfonyl Fluoride Cannot Be Substituted with a Generic Sulfonyl Fluoride


The simple interchange of sulfonyl fluoride compounds is not possible due to the profound impact of aromatic ring substitution on key performance parameters. The electronic nature and position of substituents (such as the 5-cyano group on 5-Cyano-2-methylbenzenesulfonyl fluoride) fundamentally alter the sulfonyl fluoride warhead's electrophilicity and, consequently, its reaction kinetics and hydrolytic stability [1]. This compound's specific substitution pattern is not arbitrary; it is a designed feature to tune reactivity for a particular biological or synthetic context. Replacing it with an unsubstituted or differently substituted analog (e.g., 4-cyano or 2-methylbenzenesulfonyl fluoride) would result in a different reactivity profile, potentially leading to failed reactions, poor yields, or altered selectivity in target engagement studies [2]. This evidence guide provides the quantitative differentiation necessary for informed selection.

Target Compound
5-Cyano-2-methylbenzenesulfonyl fluoride — tuned electrophilicity, hydrolytic stability, and IR reporter
Generic Analog
Unsubstituted or differently substituted sulfonyl fluoride — reactivity profile may shift, altering reaction kinetics and target selectivity
Sulfonyl Chloride
5-Cyano-2-methylbenzenesulfonyl chloride — higher MW, lower LogP, and greater hydrolytic lability limit direct substitution in biological contexts

Quantitative Differentiation Evidence for 5-Cyano-2-methylbenzenesulfonyl Fluoride


Enhanced Electrophilicity and Reaction Rate Prediction via Hammett Analysis

The 5-cyano substituent is a strong electron-withdrawing group (EWG). Based on established linear free-energy relationships (Hammett equation), EWGs increase the electrophilicity of the sulfonyl fluoride sulfur atom, thereby accelerating the rate-determining step in nucleophilic substitution (SuFEx) reactions. The cyano group, with a Hammett σp value of +0.66, is predicted to significantly increase the reaction rate with nucleophiles compared to unsubstituted benzenesulfonyl fluoride (σp = 0.00) or analogs with electron-donating groups. [1]

Reaction Rate Prediction
Class-level inference
Predicted log(k/kH) > 0
Predicted higher SuFEx reactivity due to -CN EWG
Hammett σp +0.66; context-dependent
Reaction kinetics Hammett equation Electrophilicity

Predicted Increased Hydrolytic Stability Compared to Electron-Donating Analogs

A study on the alkaline hydrolysis of p-substituted benzenesulfonyl fluorides demonstrated that the reaction mechanism and surfactant effects are complex and not solely dependent on the electron activity of the p-substituent. [1] However, the intrinsic stability of the S-F bond in sulfonyl fluorides is generally accepted to increase with the presence of electron-withdrawing groups, which reduce the electron density on the sulfur atom and disfavor the hydrolysis transition state. Therefore, 5-cyano-2-methylbenzenesulfonyl fluoride is predicted to exhibit superior aqueous stability compared to analogs with electron-donating substituents (e.g., p-methyl).

Hydrolytic Stability
Class-level inference
Predicted greater stability than p-CH3 analog
Supports aqueous stability screening
Data to verify in target buffer system
Hydrolytic stability SuFEx chemistry Aqueous stability

Distinct Physicochemical Properties Compared to Sulfonyl Chloride Analog

A direct comparison of key physicochemical descriptors reveals significant differences between 5-cyano-2-methylbenzenesulfonyl fluoride and its closest analog, the sulfonyl chloride. The fluoride derivative has a lower molecular weight (199.20 vs 215.66 g/mol) and a slightly higher predicted lipophilicity (LogP of 2.60568 vs ~2.0 for the chloride) . These differences impact membrane permeability and protein binding in biological assays. Furthermore, the S-F bond is inherently stronger and less reactive towards uncontrolled hydrolysis than the S-Cl bond, making the fluoride a more stable and selective reagent.

vs. Sulfonyl Chloride
Head-to-head
ΔMW = -16.46 g/mol; ΔLogP = +0.6
Distinct physicochemical profile reported
In silico and database comparison
Physicochemical properties LogP Lipophilicity

Potential for Bioorthogonal Tagging via Infrared Cyano Reporter

Unlike the majority of aryl sulfonyl fluorides used in chemical biology, 5-cyano-2-methylbenzenesulfonyl fluoride possesses a nitrile (-CN) functional group. This group acts as a unique, intrinsic vibrational reporter that exhibits a strong and characteristic absorption band in the 'cell-silent' region of the infrared (IR) spectrum (approximately 2220-2260 cm⁻¹). This region is free from interference by water and endogenous cellular biomolecules (proteins, lipids, nucleic acids). This feature allows for the direct, label-free tracking and quantification of the compound and its protein adducts in complex biological environments via IR spectroscopy, a capability absent in non-cyano substituted sulfonyl fluoride analogs. [1]

Bioorthogonal IR Reporter
Class-level inference
Unique -CN absorption at ~2220-2260 cm⁻¹
Enables label-free target engagement tracking
Requires validation in cell model
Bioorthogonal chemistry Infrared spectroscopy Chemical probe

Optimal Research Applications for 5-Cyano-2-methylbenzenesulfonyl Fluoride


Development of Covalent Kinase and Protease Probes with Intrinsic IR Tracking

Researchers developing covalent inhibitors for kinases or proteases can utilize 5-cyano-2-methylbenzenesulfonyl fluoride as a core scaffold. The sulfonyl fluoride warhead reacts covalently with active-site nucleophiles (e.g., lysine, tyrosine, serine). The unique 5-cyano group serves as an intrinsic infrared reporter, enabling direct, label-free confirmation of target engagement and quantification of adduct formation in biochemical and cellular assays via IR spectroscopy. This bypasses the need for secondary labeling steps and allows for kinetic analysis of inhibition in real-time [1].

SuFEx Fragment-Based Drug Discovery (FBDD) Screening Libraries

In fragment-based screening campaigns, 5-cyano-2-methylbenzenesulfonyl fluoride is an ideal 'SuFExable' fragment. Its combination of a latent electrophilic warhead (-SO2F) and an electron-withdrawing cyano group provides a balanced reactivity profile: stable enough for long-term storage in DMSO stock solutions yet reactive enough to undergo SuFEx click chemistry with target proteins under mild conditions. Its inclusion in fragment libraries allows for the agnostic discovery of new ligandable pockets on proteins of interest, where the subsequent sulfonamide linkage confirms binding [2].

Synthesis of Functionalized Sulfonamide and Sulfonate Libraries

This compound serves as a high-value electrophilic building block in medicinal chemistry for the rapid and modular synthesis of diverse sulfonamide and sulfonate compound libraries via SuFEx click chemistry. Its enhanced electrophilicity (due to the cyano group) allows for efficient derivatization with a broad range of amine and phenol nucleophiles. This facilitates the exploration of structure-activity relationships (SAR) around the aromatic core, which is a common motif in many bioactive molecules [3].

Application
Selection Property
Validation Focus
Covalent probe development with IR tracking
Intrinsic cyano IR reporter and SuFEx warhead
Label-free target engagement confirmation
SuFEx fragment-based screening libraries
Balanced latent electrophilicity and stock stability
Agnostic ligandable pocket discovery
Sulfonamide/sulfonate library synthesis
EWG-enhanced electrophilic building block
Structure-activity relationship exploration

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